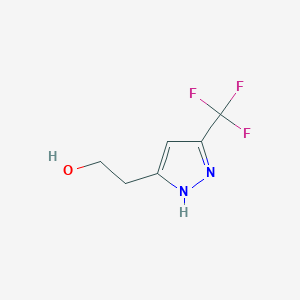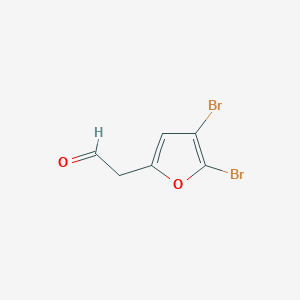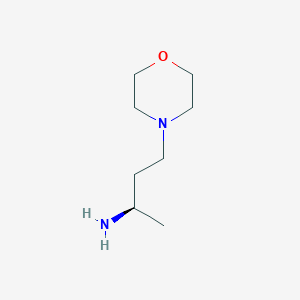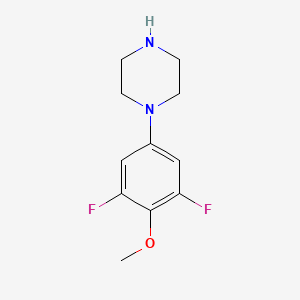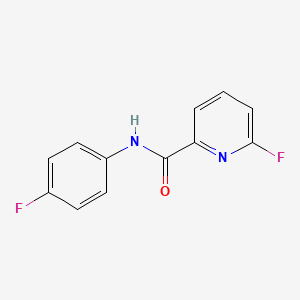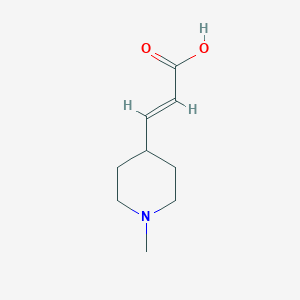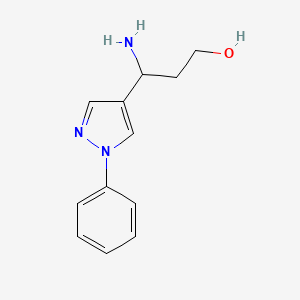
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and reducing agent. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The presence of the pyrazole ring and functional groups allows for versatile interactions with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyrazole ring.
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: A related compound with a different substitution pattern on the pyrazole ring.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with a methyl group at the 3-position.
Uniqueness
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol is unique due to the combination of the pyrazole ring with both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-amino-3-(1-phenylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C12H15N3O/c13-12(6-7-16)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9,12,16H,6-7,13H2 |
InChI-Schlüssel |
YCEKIJVAWRNLSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



